N-Propyl-d7-amine

Vue d'ensemble

Description

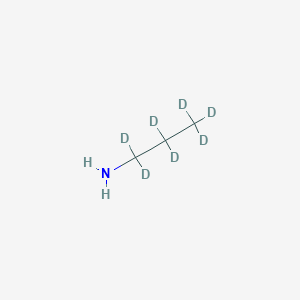

N-Propyl-d7-amine, also known as 1,1,2,2,3,3,3-heptadeuteriopropan-1-amine, is a deuterated form of propylamine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CD2)2NH2, and it has a molecular weight of 66.15 g/mol .

Applications De Recherche Scientifique

N-Propyl-d7-amine is widely used in scientific research due to its unique properties:

Drug Discovery and Development: Deuterium labeling helps in studying the pharmacokinetics and metabolism of potential drugs.

Metabolic Studies: Researchers use this compound to investigate metabolic pathways and identify metabolites formed from other compounds.

Chemical Synthesis: It serves as a valuable starting material for the synthesis of isotopically labeled compounds, which are used in various research applications.

Mécanisme D'action

Target of Action

N-Propyl-d7-amine, also known as deuterium labeled Propan-1-amine hydrochloride It is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules .

Mode of Action

The mode of action of this compound is primarily through its incorporation into drug molecules. This incorporation is largely used as tracers for quantitation during the drug development process . The deuterium labeling of this compound has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It is known that stable heavy isotopes like this compound have been incorporated into drug molecules . This incorporation can potentially affect various biochemical pathways depending on the specific drug molecule it is incorporated into.

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its deuterium labeling. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Analyse Biochimique

Biochemical Properties

N-Propyl-d7-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions are crucial for the breakdown and regulation of amines within the body. Additionally, this compound can act as a substrate for these enzymes, leading to the production of deuterium-labeled metabolites that can be tracked and analyzed in biochemical studies .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by altering the levels of amines and their metabolites, which in turn can impact cell signaling pathways such as the MAPK/ERK pathway and the JAK/STAT signaling pathway . These changes can lead to alterations in gene expression and cellular metabolism, affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can bind to enzymes such as monoamine oxidase and diamine oxidase, inhibiting or activating their activity. This binding can lead to changes in the levels of amines and their metabolites, which can subsequently affect gene expression and cellular function . Additionally, this compound can influence the activity of other proteins and receptors involved in cell signaling pathways, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have indicated that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions. At higher doses, this compound can exhibit toxic effects, including alterations in cellular function and metabolism . These effects can be dose-dependent, with higher doses leading to more pronounced changes in cellular and biochemical activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amine metabolism. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which are responsible for the breakdown and regulation of amines within the body . These interactions can affect metabolic flux and the levels of metabolites, providing valuable insights into the role of this compound in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of this compound, influencing its biochemical activity and effects on cellular function.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization can influence the activity and function of this compound, affecting its interactions with enzymes, proteins, and other biomolecules within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Propyl-d7-amine can be synthesized through various methods. One common approach involves the deuteration of propylamine. This process typically includes the reaction of propylamine with deuterium gas (D2) in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Propyl-d7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.

Reduction: Reduction reactions can convert this compound to deuterated alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various deuterated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and various substituted amines .

Comparaison Avec Des Composés Similaires

N-Propyl-d7-amine can be compared with other deuterated amines such as:

Isopropyl-d7-amine: Similar in structure but with a different arrangement of carbon atoms.

Methyl-d3-amine: Contains fewer carbon atoms and deuterium atoms.

Ethyl-d5-amine: Has a shorter carbon chain and fewer deuterium atoms.

Activité Biologique

N-Propyl-d7-amine, specifically in its hydrochloride form (n-Propyl-amine-d7 hydrochloride), is a deuterated derivative of propan-1-amine. The incorporation of deuterium atoms into the molecular structure significantly influences its biological activity, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, highlighting its unique properties, applications, and relevant research findings.

- Molecular Formula : C₃H₃D₇ClN

- Molecular Weight : 102.614 g/mol

- CAS Number : 344298-88-0

- LogP : 1.85740

- Polar Surface Area (PSA) : 26.02000

The presence of deuterium not only alters the compound's reactivity but also enhances its stability, which is crucial for drug development and metabolic studies.

Biological Activity Overview

This compound exhibits several notable biological activities due to its isotopic labeling:

- Improved Metabolic Stability : Deuterated compounds like this compound tend to have a longer half-life in biological systems compared to their non-deuterated counterparts. This is attributed to the kinetic isotope effect, where the presence of deuterium slows down metabolic processes .

- Altered Pharmacokinetics : Research indicates that deuteration can lead to significant changes in pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics . This makes this compound a valuable tool in drug development.

- Isotopic Labeling Applications : The unique isotopic properties allow for tracking and quantification in metabolic studies using mass spectrometry. This capability is essential for understanding drug mechanisms and interactions within biological systems .

1. Metabolic Studies

In a study examining the metabolic pathways of various amines, this compound was used as a tracer to analyze metabolic rates and pathways via mass spectrometry. The results demonstrated that the deuterated form exhibited slower metabolism compared to non-deuterated propylamine, confirming the hypothesis regarding improved stability due to deuteration .

2. Drug Development Research

A research article highlighted the use of this compound in developing new pharmaceuticals. The study focused on how deuteration affects drug efficacy and safety profiles. It was found that drugs incorporating deuterated amines had enhanced therapeutic indices while reducing side effects, making them more favorable candidates for clinical use .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propylamine | C₃H₉N | Non-deuterated version; widely used in organic synthesis |

| n-Pentylamine | C₅H₁₃N | Longer carbon chain; different biological properties |

| Isopropylamine | C₃H₉N | Branched structure; differing steric effects |

| Ethylamine | C₂H₅N | Shorter chain; lacks deuterium labeling advantages |

The comparison illustrates how the isotopic labeling of this compound provides distinct advantages over its non-deuterated analogs in both stability and tracking capabilities.

Propriétés

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.